rac Epinephrine-d3

Overview

Description

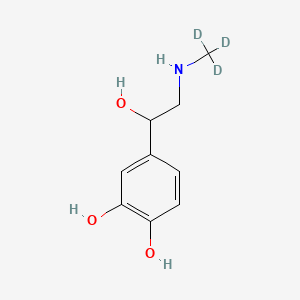

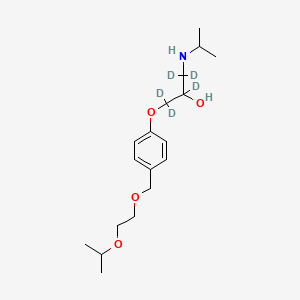

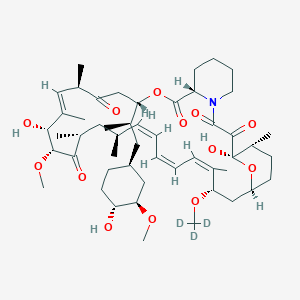

“rac Epinephrine-d3” is a chemical compound with the molecular formula C9H10D3NO3 and a molecular weight of 186.2 . Its chemical name is 4-(1-Hydroxy-2-((methyl-d3)amino)ethyl)benzene-1,2-diol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: OC(C1=CC(O)=C(O)C=C1)CNC([2H])([2H])[2H] . The InChI representation is InChI=1/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3/i1D3,2D3 .

Scientific Research Applications

Receptor Interactions and Activation

RAC3 as a Coactivator for Steroid/Nuclear Receptors : The discovery of receptor-associated coactivator 3 (RAC3) highlights its significance as a transcriptional coactivator for steroid/nuclear receptors. RAC3 interacts with various liganded receptors, enhancing ligand-dependent transcriptional activation in mammalian cells. This illustrates RAC3's crucial role in hormone action and potential as a therapeutic target in hormone-dependent neoplasia (Li, Gomes, & Chen, 1997).

Epinephrine's Impact on Endothelial Nitric-Oxide Synthase : Research indicates that epinephrine significantly increases endothelial nitric-oxide synthase (eNOS) activity. This occurs through the activation of the small G protein Rac1 and protein kinase A, with implications for β3AR signaling in endothelial cells (Kou & Michel, 2007).

Diagnostic and Sensing Technologies

Electrochemical Sensors for Epinephrine Detection : The development of a molecularly imprinted polymer/gold nanoparticles composite sensor offers sensitive detection and selective recognition abilities for epinephrine. This sensor showcases the potential for precise monitoring of epinephrine concentrations in biological research (Liu & Kan, 2019).

Nanostructured Electrode for Epinephrine Sensing : The fabrication of Au nanotube array electrodes enables the electrochemical determination of epinephrine, demonstrating potential applications in non-laboratory conditions. This innovative method offers insights into the oxidation process of epinephrine (Wierzbicka, Szultka-Młyńska, Buszewski, & Sulka, 2016).

Hormone and Cellular Interaction Studies

- Impact on DNA Synthesis in Embryonic Stem Cells : Epinephrine was found to increase DNA synthesis in mouse embryonic stem cells. This process is mediated through various signaling pathways, highlighting epinephrine's role in cellular regulation and development (Kim, Na, Lee, Heo, & Han, 2008).

Ophthalmic Research

- Ocular Absorption and Metabolism : A study comparing epinephrine and its analogue, dipivalyl epinephrine, revealed significant differences in ocular absorption and metabolism. This research offers insights into the enhanced activity of dipivalyl epinephrine in glaucoma treatment (Wei, Anderson, & Leopold, 1978).

Mechanism of Action

Target of Action

Rac Epinephrine-d3, also known as Racepinephrine, is a non-selective agonist at α- and β-adrenergic receptors . These receptors are all G-protein-coupled receptors . The primary therapeutic effect of Epinephrine arises from its agonist action on β2-adrenergic receptors .

Mode of Action

The interaction of this compound with its targets leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of various tissues, including bronchial smooth muscles . It works by widening the airway, which makes it easier to breathe .

Biochemical Pathways

The activation of β2-adrenergic receptors by this compound leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of bronchial smooth muscles . The PI3K and Rac pathways may also be involved, with PI3Ks interacting with activated Rac, leading to Rac signaling amplification .

Pharmacokinetics

When given subcutaneously or intramuscularly, Epinephrine has a rapid onset and short duration of action . It induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . More detailed pharmacokinetic studies, particularly those involving absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding of this compound.

Result of Action

The primary result of this compound action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .

Biochemical Analysis

Biochemical Properties

“rac Epinephrine-d3” is a racemic mixture consisting of d-Epinephrine and l-Epinephrine enantiomers . It acts as a non-selective α- and β-adrenergic receptor agonist . The main therapeutic effect of “this compound” arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production .

Cellular Effects

“this compound” induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .

Molecular Mechanism

The molecular mechanism of “this compound” involves its non-selective agonist action at α- and β-adrenergic receptors, which are all G-protein-coupled receptors . It causes smooth muscle relaxation on various tissues, including bronchial smooth muscles .

Temporal Effects in Laboratory Settings

When given subcutaneously or intramuscularly, epinephrine has a rapid onset and short duration of action .

Metabolic Pathways

“this compound” is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .

Transport and Distribution

It is known that it is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride .

Subcellular Localization

It is known that epinephrine acts on α- and β-adrenergic receptors, which are all G-protein-coupled receptors .

Properties

IUPAC Name |

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

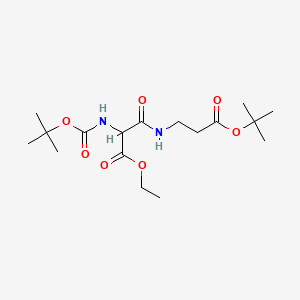

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)